molecular formula C9H12O4 B1585433 Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate CAS No. 39163-39-8

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate

Cat. No.: B1585433
CAS No.: 39163-39-8
M. Wt: 184.19 g/mol
InChI Key: SYJZOWMPITUCHW-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate: is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and ketone groups.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

  • Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate
  • Ethyl oxo(2-oxocyclopentyl)acetate
  • Cyclopentaneacetic acid, 2-oxo-, ethyl ester

Comparison: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of an ethyl ester and a ketone group makes it particularly versatile in synthetic applications.

Properties

IUPAC Name

ethyl 2-oxo-2-(2-oxocyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-13-9(12)8(11)6-4-3-5-7(6)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJZOWMPITUCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291253
Record name ethyl 2-oxo-2-(2-oxocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39163-39-8
Record name 39163-39-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-oxo-2-(2-oxocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-methyl-2,3,5-trioxo-1-cyclopentaneglyoxylate
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Synthesis routes and methods

Procedure details

A solution of 15.5 mL (0.175 mol) of cyclopentanone and 23.8 mL (0.175 mol) of diethyl oxalate in 90 mL of tetrahydrofuran are added dropwise at 0° C. to a suspension of 7.0 g (0.175 mol) of sodium hydride (50% in oil) in 60 mL of tetrahydrofuran. The mixture is stirred for another 10 minutes at 0° C. and then heated to ambient temperature. After 5 hours, an exothermic reaction sets in and the mixture heats up to 50° C. After 16 hours, it is combined with ice water and extracted with ether. The aqueous phase is adjusted to pH 4 with glacial acetic acid and extracted with ethyl acetate, dried and concentrated by evaporation. The residue is distilled in vacuo. BP(23 mbar)=135° C.-141° C. Yield: 19.6 g (61%).
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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